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D-Glucono-1,5-lactone-13C6

Cat. No.: B1161203
M. Wt: 184.09
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Description

Significance of Stable Isotope Labeling in Contemporary Metabolomics and Fluxomics

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. However, simply measuring metabolite levels provides a static snapshot. To understand the dynamic nature of metabolic networks, researchers turn to stable isotope labeling. mdpi.com By introducing molecules labeled with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into a biological system, scientists can trace the journey of these atoms through various metabolic pathways. osti.gov

This approach, known as metabolic flux analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic reactions. frontiersin.org Unlike traditional methods that measure enzyme activity in isolation, ¹³C-MFA provides a holistic view of intracellular metabolism, revealing how interconnected pathways are regulated and how they respond to genetic or environmental changes. nih.govnih.gov The use of stable isotopes is crucial as they are non-radioactive and safe for a wide range of biological studies, from microbial cultures to human subjects. osti.gov The incorporation of these heavy isotopes into metabolites can be detected using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. osti.gov

The significance of stable isotope labeling lies in its ability to:

Elucidate metabolic pathways: Tracing the labeled atoms helps to confirm known pathways and discover new ones. tandfonline.com

Quantify metabolic fluxes: It allows for the measurement of the in vivo activity of metabolic pathways. tandfonline.com

Improve metabolite identification: The distinct isotopic signature aids in the confident identification of metabolites in complex biological samples. nih.gov

Understand disease states: It helps in identifying metabolic rewiring in diseases like cancer, providing potential therapeutic targets. d-nb.info

Role of D-Glucono-1,5-lactone-13C6 as a Probing Agent in Metabolic Investigations

This compound serves as a specific probe for the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and the precursors for nucleotide biosynthesis. researchgate.net

When introduced into a biological system, D-glucono-1,5-lactone is hydrolyzed to gluconic acid. This gluconate can then be phosphorylated to enter the PPP at the level of 6-phosphogluconate, bypassing the initial, regulated steps of glycolysis and the upper part of the PPP. By using the ¹³C₆-labeled version, researchers can precisely track the flow of carbon through the subsequent reactions of the PPP.

The key advantages of using this compound include:

Directly probing the PPP: It provides a more direct measurement of the PPP flux compared to using labeled glucose, which partitions between glycolysis and the PPP. asm.org

High sensitivity: This targeted approach can offer a more sensitive and accurate determination of the PPP split ratio (the proportion of glucose entering the PPP versus glycolysis). asm.org

Investigating redox homeostasis: Since the PPP is a major source of NADPH, which is vital for antioxidant defense, this compound is used to study cellular responses to oxidative stress. researchgate.net

Overview of Key Research Paradigms and Disciplines Employing this compound

The unique ability of this compound to probe the pentose phosphate pathway makes it a valuable tool across several research disciplines:

Cancer Metabolism: Cancer cells often exhibit altered metabolism, including an upregulated PPP, to support rapid proliferation and combat increased oxidative stress. d-nb.info this compound is used to quantify the activity of the PPP in cancer cells and to assess the effects of potential anticancer drugs that target this pathway.

Microbiology and Biotechnology: In industrial microbiology, the PPP is central to the production of many valuable compounds. Researchers use ¹³C-labeled gluconate to accurately measure the flux through the PPP in microorganisms like Penicillium chrysogenum (a penicillin producer) to optimize production strains through metabolic engineering. asm.org It is also used to study the metabolism of pathogens like Staphylococcus aureus, where the PPP is important for virulence and protection against host immune responses. nih.gov

Neurobiology: The brain has a high metabolic rate, and the PPP plays a critical role in protecting neurons from oxidative damage. Isotope tracing studies help to understand how neuronal metabolism is altered in neurodegenerative diseases.

Drug Development: Stable isotope-labeled compounds, including this compound, are used in drug development to trace the metabolic fate of new drug candidates and to understand their mechanisms of action. medchemexpress.commedchemexpress.com

Research Findings with this compound and Related Tracers

Research AreaOrganism/SystemKey FindingReference
Microbial Metabolic EngineeringPenicillium chrysogenumUsing [U-13C]gluconate as a tracer provided a more accurate and sensitive measurement of the pentose phosphate pathway (PPP) split ratio compared to traditional 13C-based metabolic flux analysis with labeled glucose. The gluconate tracer method estimated the PPP flux to be 51.8%, while the standard method yielded 51.1%, but with a nearly threefold larger confidence interval. asm.org
Pathogen MetabolismStaphylococcus aureusMetabolite profiling using D-Glucose-13C6 showed that mutation of the pgl gene (encoding 6-phosphogluconolactonase, an enzyme in the PPP) led to reduced nucleotide output, indicating the crucial role of the PPP in nucleotide biosynthesis for this pathogen. nih.gov
Endothelial Cell MetabolismHuman Umbilical Vein Endothelial Cells (HUVEC)13C metabolic flux analysis revealed that inhibiting pathways like the polyol or pentose phosphate pathway caused endothelial cells to adapt by increasing TCA cycle activity to maintain metabolic homeostasis. nih.gov
Neutrophil FunctionHuman NeutrophilsTracing with 1,2-¹³C glucose demonstrated that during the oxidative burst (a key immune response), neutrophils significantly increase flux through the pentose phosphate pathway to generate the necessary NADPH. researchgate.net

Properties

Molecular Formula

¹³C₆H₁₀O₆

Molecular Weight

184.09

Synonyms

Gluconic Acid Lactone-13C6;  D- Gluconic Acid Lactone-13C6;  D-Gluconic Acid-13C6, δ-Lactone,(8CI);  1,5-Gluconolactone-13C6;  D-(+)-Gluconic Acid δ-Lactone-13C6;  D-(+)-Glucono-1,5-lactone-13C6;  D-(+)-Glucono-δ-lactone-13C6;  D-Gluconic Acid 1,5-Lactone-1

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of D Glucono 1,5 Lactone 13c6

Strategies for Carbon-13 Enrichment at Specific Positions

The synthesis of D-Glucono-1,5-lactone-13C6 primarily involves the oxidation of a correspondingly labeled D-glucose precursor. ismrm.org The key is to start with D-glucose fully enriched with 13C at all six positions (D-Glucose-13C6). isotope.com

Chemical Oxidation Routes from Labeled Precursors

A common and effective method for synthesizing this compound is through the chemical oxidation of D-Glucose-13C6. This process selectively targets the aldehyde group at the C1 position of the glucose molecule.

One established chemical oxidation method utilizes bromine water in a mildly acidic environment (pH 4-5). This reaction is typically conducted at room temperature (25–30°C) over a period of 12–24 hours. The bromine water acts as a selective oxidizing agent, converting the C1 aldehyde of D-glucose-13C6 into a carboxylic acid, which results in the formation of D-gluconic acid-13C6. This intermediate then spontaneously cyclizes to form the more stable this compound. nih.gov The reaction yields are generally high, often falling within the 85-92% range. Following the reaction, any excess bromine can be neutralized using sodium bisulfite, and the final product is purified, typically through ion-exchange chromatography, to eliminate any inorganic salts.

Another approach involves oxidation using a platinum catalyst. This heterogeneous catalytic method offers a greener alternative to bromine, as it can proceed under milder conditions and avoids the use of halogenated reagents. The platinum catalyst facilitates the oxidation of the anomeric carbon of D-Glucose-13C6 to yield the desired lactone.

Parameter Bromine Water Oxidation
Precursor D-Glucose-13C6
Reagent Bromine Water
pH 4-5
Temperature 25-30°C
Reaction Time 12-24 hours
Yield 85-92%

Enzymatic Synthesis Approaches Utilizing Glucose Oxidase

Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods for producing this compound. The primary enzyme employed for this purpose is glucose oxidase (GOx). nih.govmdpi.com

Glucose oxidase specifically catalyzes the oxidation of the β-anomer of D-glucose at the C1 position in the presence of molecular oxygen. nih.govmdpi.com This enzymatic reaction converts D-Glucose-13C6 into this compound and hydrogen peroxide. nih.govrsc.org The reaction is highly efficient and operates under physiological conditions, typically at a pH between 7.0 and 7.5 and a temperature of 37°C, with reported yields exceeding 95%.

The enzymatic process is favored for its high specificity, which minimizes the formation of byproducts, and its operation under mild, environmentally friendly conditions. nih.gov Industrial production often utilizes fungi such as Aspergillus niger and Penicillium, which are known producers of glucose oxidase. nih.gov

Parameter Glucose Oxidase (GOx) Synthesis
Precursor D-Glucose-13C6
Enzyme Glucose Oxidase (EC 1.1.3.4) nih.gov
Co-substrate Oxygen
pH 7.0-7.5
Temperature 37°C
Yield >95%

Analytical Verification of Isotopic Purity and Positional Labeling

Following synthesis, it is imperative to confirm the isotopic enrichment and the precise location of the 13C labels within the D-Glucono-1,5-lactone molecule. This is achieved through a combination of powerful analytical techniques.

Nuclear Magnetic Resonance Spectroscopy for 13C Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the isotopic labeling of this compound. drugbank.com Specifically, 13C NMR is used to confirm the presence and position of the carbon-13 isotopes.

In a 13C NMR spectrum of this compound, the signals corresponding to each of the six carbon atoms will be significantly enhanced due to the high abundance of the 13C isotope. drugbank.com By comparing the spectrum of the labeled compound to that of an unlabeled D-Glucono-1,5-lactone standard, the successful incorporation of 13C at all six positions can be unequivocally confirmed. The chemical shifts in the 13C NMR spectrum provide information about the chemical environment of each carbon atom, allowing for precise positional assignment. drugbank.comhmdb.canp-mrd.org Hyperpolarized 13C NMR has also been utilized in studies to enhance the signal of labeled metabolites like δ-[1-13C]gluconolactone for real-time metabolic flux analysis. nih.govnih.govnih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is another critical technique for verifying the isotopic composition of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental formula and isotopic distribution. nih.gov

Applications in Quantitative Metabolic Flux Analysis 13c Mfa

Theoretical Frameworks of 13C-Metabolic Flux Analysis

The core of 13C-MFA lies in the principle of isotopic labeling experiments. nih.gov A 13C-labeled substrate, in this case D-Glucono-1,5-lactone-13C6, is introduced into a biological system, where it is taken up by cells and enters the metabolic network. springernature.com As the labeled compound is metabolized, the 13C atoms are distributed among various downstream metabolites, creating unique isotopic labeling patterns. nih.gov These patterns are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The measured labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular fluxes. nih.gov This is typically achieved through an iterative process of fitting the predicted labeling patterns from the model to the experimentally measured data. nih.gov The set of fluxes that provides the best fit between the simulated and measured data is then considered to be the most accurate representation of the metabolic state of the system. nih.gov

Experimental Design Considerations for this compound Tracer Studies

The success of a 13C-MFA experiment hinges on a well-thought-out experimental design. researchgate.net This is particularly true for studies utilizing specialized tracers like this compound.

A fundamental assumption in many 13C-MFA studies is that the biological system is at a metabolic and isotopic steady state. researchgate.net Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling of these metabolites has reached a constant level. researchgate.net Achieving these steady states is crucial for accurate flux determination. researchgate.net

To achieve this, cells are typically cultured under controlled conditions for a sufficient period to allow them to reach a stable metabolic state. researchgate.net The 13C-labeled tracer is then introduced, and the system is allowed to equilibrate until the isotopic labeling of key metabolites no longer changes over time. researchgate.net The timeframe required to reach isotopic steady state can vary depending on the organism and the specific metabolic pathways being investigated. researchgate.net

The choice of the 13C-labeled substrate is a critical aspect of experimental design. frontiersin.org While universally labeled glucose ([U-13C6]glucose) is a common choice for many 13C-MFA studies, the use of more specific tracers like this compound can provide more targeted information about particular pathways. frontiersin.orgresearchgate.net D-Glucono-1,5-lactone is a direct precursor to 6-phosphogluconate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. nih.gov Therefore, using this compound allows for a more direct and less ambiguous tracing of carbon flux through this specific pathway. nih.gov

Feeding strategies can also influence the outcome of the experiment. In some cases, a single labeled substrate is used, while in others, a mixture of labeled and unlabeled substrates or multiple different labeled substrates may be employed to enhance the resolution of certain fluxes. frontiersin.org

Computational Modeling and Algorithms for Flux Calculations

Once the experimental data on isotopic labeling has been collected, computational modeling is employed to translate this information into metabolic fluxes. nih.gov This involves the use of sophisticated software packages that can simulate the flow of isotopes through a defined metabolic network. frontiersin.org

These programs typically utilize algorithms that iteratively adjust the flux values in the model to minimize the difference between the predicted and experimentally measured isotopic labeling patterns. researchgate.net The output of this process is a flux map that provides a quantitative description of the metabolic activity in the cell. nih.gov The development of standardized modeling languages, such as FluxML, has been instrumental in facilitating the exchange and reproducibility of these complex models. frontiersin.org

Elucidation of Specific Metabolic Pathways through this compound Tracing

The unique entry point of D-Glucono-1,5-lactone into metabolism makes its 13C-labeled counterpart an excellent tool for investigating specific metabolic routes. nih.gov

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis. nih.gov The pathway consists of an oxidative branch and a non-oxidative branch. researchgate.net

The use of this compound provides a direct means of probing the flux through the oxidative branch of the PPP. nih.gov This is because D-Glucono-1,5-lactone is readily converted to 6-phosphoglucono-δ-lactone and subsequently to 6-phosphogluconate, the first committed intermediate of the oxidative PPP. nih.gov By tracing the fate of the 13C atoms from this compound, researchers can quantify the rate of this initial step and the subsequent decarboxylation reaction that produces ribulose-5-phosphate and NADPH. nih.gov

The labeling patterns in the intermediates of the non-oxidative branch of the PPP, such as ribose-5-phosphate, xylulose-5-phosphate, and sedoheptulose-7-phosphate, can also be analyzed to understand the intricate rearrangements of carbon skeletons that occur in this part of the pathway. researchgate.net This information is critical for a complete understanding of how the PPP is integrated with other central metabolic pathways like glycolysis and gluconeogenesis. researchgate.net

A study on isolated perfused mouse livers demonstrated the utility of hyperpolarized δ-[1-13C]gluconolactone as a probe for the oxidative portion of the pentose phosphate pathway. nih.gov The rapid appearance of hyperpolarized H13CO3− following administration of the labeled gluconolactone (B72293) confirmed its entry into hepatocytes, phosphorylation, and subsequent metabolism through the PPP. nih.gov The study also showed that flux through the oxidative PPP was stimulated by oxidative stress in glucose-perfused livers. nih.gov

Treatment GroupRelative Flux through Oxidative PPP (%)
Control (Glucose)15 ± 2
Oxidative Stress (Glucose + H2O2)32 ± 4
Control (Octanoate)8 ± 1
Oxidative Stress (Octanoate + H2O2)9 ± 1.5

This table presents hypothetical data representative of findings from studies investigating the pentose phosphate pathway flux under different metabolic conditions, such as those described in the study by Merritt et al. (2017). The values are for illustrative purposes to demonstrate the type of quantitative data obtained from 13C-MFA experiments.

Glycolysis (Embden-Meyerhof-Parnas Pathway)

The use of D-Glucono-1,5-lactone-¹³C6, or more commonly its hydrolyzed form [U-¹³C]gluconate, offers a unique approach to quantifying glycolytic flux by first accurately determining the flux distribution at the glucose-6-phosphate (G6P) node. asm.org This node is a critical branch point where carbon flux is partitioned between glycolysis and the oxidative Pentose Phosphate Pathway (PPP).

In a typical ¹³C-MFA experiment using this tracer, cells are simultaneously fed unlabeled glucose and a small, controlled amount of [U-¹³C]gluconate. nih.gov The ¹³C-labeled gluconate is phosphorylated to form fully labeled 6-phosphogluconate (6PG), the entry point into the PPP. asm.org The PPP subsequently produces intermediates such as fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (GAP), which are also key intermediates in the upper stages of glycolysis.

By measuring the mass isotopomer distributions of these shared intermediates, researchers can precisely calculate the "PPP split ratio"—the proportion of G6P that enters the PPP versus glycolysis. nih.gov Once this ratio is established, the absolute flux of carbon re-entering the glycolytic pathway from the PPP can be determined. This labeled carbon from the gluconate tracer will mix with the unlabeled carbon from the primary glucose source, and its propagation through the lower glycolytic pathway to pyruvate (B1213749) can be tracked. This allows for a more refined quantification of glycolytic flux than might be achieved with ¹³C-glucose tracers alone, as the latter can sometimes be less sensitive for determining the PPP split ratio. nih.gov

The Tricarboxylic Acid (TCA) Cycle and Anaplerotic/Cataplerotic Fluxes

The ¹³C label originating from D-Glucono-1,5-lactone-¹³C6 is not confined to the PPP and glycolysis; it continues into the Tricarboxylic Acid (TCA) cycle, enabling the analysis of oxidative metabolism and related biosynthetic fluxes. After the labeled F6P and GAP produced by the PPP re-enter glycolysis, they are converted to pyruvate. This ¹³C-labeled pyruvate can then enter the mitochondrial TCA cycle through two primary routes:

Pyruvate Dehydrogenase (PDH): Labeled pyruvate is decarboxylated to form labeled acetyl-CoA, which then condenses with oxaloacetate to form citrate. This introduces a specific two-carbon label into the TCA cycle.

Pyruvate Carboxylase (PC): In many organisms, labeled pyruvate can be carboxylated to form labeled oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. nih.gov

By analyzing the mass isotopomer distributions of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate) and amino acids derived from them (e.g., glutamate, aspartate), the contribution of the gluconate-derived carbon can be traced. researchgate.netresearchgate.net For instance, observing M+3 malate (B86768) or aspartate when using a fully labeled ¹³C6 tracer can indicate pyruvate anaplerosis via PC. nih.gov This allows for the quantification of not only the oxidative flux within the cycle but also the anaplerotic (replenishing) and cataplerotic (draining) fluxes that are crucial for providing biosynthetic precursors for processes like amino acid and lipid synthesis. nih.gov

Gluconate Pathway Interconnections with Central Carbon Metabolism

The primary strength of using [U-¹³C]gluconate as a tracer lies in its ability to directly and accurately probe the flux partitioning between the upper glycolytic pathway and the PPP. asm.orgnih.gov This method is particularly effective because gluconate is converted directly to 6-phosphogluconate (6PG), bypassing the initial, and often heavily regulated, step of glycolysis where glucose-6-phosphate dehydrogenase acts on G6P. nih.gov

This approach creates an independent, labeled influx into the 6PG pool, a key metabolic node. asm.org The subsequent catabolism of 6PG occurs exclusively through the PPP. nih.gov By measuring the mass isotopomers of metabolites surrounding this node, a highly accurate determination of the PPP split ratio can be achieved. nih.gov

One study demonstrated this method in Penicillium chrysogenum, comparing it with a standard ¹³C-MFA using labeled glucose. The results showed that while both methods yielded similar values for the PPP split ratio, the gluconate tracer method provided a more precise estimate with a significantly smaller confidence interval. asm.orgnih.gov This highlights the tracer's utility in resolving fluxes around this critical branch point of central carbon metabolism.

Research Findings

Table 1: Comparison of Methods for Determining PPP Split Ratio in P. chrysogenum
MethodEstimated PPP Split Ratio (%)95% Confidence Interval
[U-¹³C]Gluconate Tracer Method51.846.0% - 56.5%
¹³C-based MFA Method (with ¹³C-Glucose)51.140.0% - 63.5%

Data from a study on Penicillium chrysogenum shows that while both methods produce similar estimates for the Pentose Phosphate Pathway (PPP) split ratio, the direct [U-¹³C]gluconate tracer method results in a nearly threefold smaller confidence interval, indicating higher precision. asm.orgnih.gov

Table 2: Macroscopic Rates in a P. chrysogenum Chemostat Culture During Gluconate Tracer Experiment
ParameterRate (mmol · g⁻¹ · h⁻¹)
Glucose Uptake0.48
Gluconate Uptake0.023
Oxygen Consumption1.55
Carbon Dioxide Production1.64
Penicillin-G Production0.011

This table presents the measured macroscopic rates for a chemostat culture of P. chrysogenum used to determine the PPP split ratio. The rate of gluconate uptake was less than 5% of the glucose uptake rate, consistent with its use as a tracer. nih.gov

Advanced Analytical Techniques in Conjunction with D Glucono 1,5 Lactone 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure and dynamics of molecules. In the context of 13C metabolomics, it provides unparalleled insights into the specific locations of carbon atoms within metabolites, revealing the intricate details of metabolic pathways.

One-Dimensional 13C NMR for Isotopic Enrichment Profiling

A novel 1D 1H-NMR-based approach, called Positional Enrichment by Proton Analysis (PEPA), has also been developed to indirectly determine 13C isotopic enrichment by analyzing the 13C-satellite peaks in 1H-NMR spectra, offering improved sensitivity and throughput compared to direct 13C-NMR. ebi.ac.uk

Multi-Dimensional NMR for Positional Isotopomer Analysis

Table 1: Comparison of 1D and 2D NMR Techniques for 13C Metabolomics

Feature One-Dimensional (1D) 13C NMR Multi-Dimensional (2D) NMR (e.g., 1H-13C HSQC)
Primary Information Overall isotopic enrichment Positional isotopomer distribution
Data Complexity Simpler spectra, easier to interpret More complex spectra, requires specialized analysis
Sensitivity Generally lower sensitivity Can offer higher sensitivity for specific applications
Resolution Lower resolution, potential for peak overlap Higher resolution, better separation of signals
Application Broad overview of metabolic activity Detailed analysis of specific metabolic pathways

Hyperpolarized 13C-MRS/MRI for Real-Time Flux Monitoring

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) represent a revolutionary advancement in metabolic research, enabling the real-time, non-invasive monitoring of metabolic fluxes in vivo. nih.govscispace.com This technique involves dramatically increasing the polarization of 13C nuclei in a substrate like pyruvate (B1213749) or fumarate (B1241708) using dynamic nuclear polarization (DNP). aacrjournals.org The hyperpolarized substrate is then injected, and its conversion into downstream metabolites can be tracked in real-time. nih.govcibm.ch This method has been successfully used to monitor the flux through key metabolic pathways, such as the conversion of pyruvate to lactate, which is often elevated in cancer cells. aacrjournals.org The ability to visualize metabolic processes as they happen provides unprecedented insights into dynamic changes in metabolism in response to stimuli or disease. scispace.commdpi.com

Mass Spectrometry (MS) for Isotope Tracing and Quantification

Mass spectrometry (MS) is another powerful analytical tool used in conjunction with stable isotope tracers like D-Glucono-1,5-lactone-13C6. MS separates ions based on their mass-to-charge ratio, allowing for the sensitive detection and quantification of isotopically labeled metabolites. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Metabolite Isotope Distributions

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic distribution of metabolites. nih.govspringernature.com In this method, metabolites are first derivatized to make them volatile, then separated by gas chromatography, and finally detected by a mass spectrometer. nih.gov GC-MS can provide detailed information on the mass isotopomer distribution of various metabolites, which reflects the number of 13C atoms incorporated from the labeled tracer. nih.govspringernature.comresearchgate.net This information is essential for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a cell or organism. nih.gov

Table 2: Key Research Findings using GC-MS with 13C Tracers

Research Focus Key Finding Reference
Metabolic Flux Analysis GC-MS is a primary tool for determining 13C-labeling patterns in intracellular metabolites for flux calculations. springernature.com
Oleaginous Microalga Metabolism Tracing [U-13C]glucose with GC-MS revealed the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle in Chlorella protothecoides. nih.gov
Plant Metabolism GC-MS based 13C-positional approaches can investigate key metabolic fluxes like photorespiration and the TCA cycle in plants. mdpi.com
Automated Data Quantitation Software tools like DExSI have been developed to automate the quantitation of isotopologues from GC-MS data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS for Complex Metabolomes

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of complex biological samples, as it can separate a wide range of polar and nonpolar metabolites. wikipedia.orglcms.cz When coupled with high-resolution mass spectrometry (HRMS), LC-MS can provide highly accurate mass measurements, enabling the confident identification and quantification of isotopically labeled compounds in complex metabolomes. researchgate.net This is crucial for untargeted metabolomics studies, where the goal is to analyze as many metabolites as possible to get a comprehensive snapshot of the metabolic state. researchgate.net The use of D-[13C6]glucose with LC-MS has been shown to be a robust method for assessing glucose kinetics in vivo. nih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving accurate and precise absolute quantification of metabolites. When used as an internal standard, this compound is instrumental in correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer. semanticscholar.orgmedchemexpress.com The fundamental principle of this technique involves adding a known quantity of the labeled standard to a sample containing the unlabeled analyte of interest. semanticscholar.org Following extraction and analysis by mass spectrometry, the ratio of the labeled to the unlabeled compound is measured. This ratio is then used to calculate the absolute concentration of the native analyte in the original sample with a high degree of accuracy. semanticscholar.org

Stable isotope-labeled standards like this compound are preferred because their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation and analysis. otsuka.co.jp This co-elution and co-ionization minimize analytical errors, leading to robust and reliable quantification.

Research has demonstrated the effectiveness of IDMS using 13C-labeled internal standards for the quantification of various metabolites. For instance, a study on blood glucose monitoring systems utilized a UPLC-MRM (Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring) mass spectrometry method with 13C6-glucose as the internal standard. nih.gov This approach yielded high accuracy and precision, with the measured values showing a low percent bias from certified reference materials. nih.gov The use of a stable isotope-labeled internal standard was crucial for establishing a reference procedure to validate the performance of blood glucose monitoring devices. nih.gov

Table 1: Performance of an Isotope Dilution UPLC-MRM Mass Spectrometry Method for Glucose Quantification

Analyte LevelCertified Concentration (mg/dL)Measured Concentration (mg/dL)Intra-assay CV (%)Inter-assay CV (%)% Bias
Level 133.08 ± 0.4833.14 ± 0.340.860.900.18
Level 275.56 ± 1.0674.85 ± 1.050.770.96-0.94
Level 3118.50 ± 1.70118.14 ± 1.271.220.99-0.30
Level 4294.50 ± 3.60295.36 ± 3.110.591.050.29
Level 590.98 ± 1.0789.51 ± 0.861.020.77-1.62
Data adapted from a study on the validation of a UPLC-MRM method for glucose using a 13C6-labeled internal standard, demonstrating the high accuracy and precision of the isotope dilution technique. nih.gov

Chromatographic Separation Techniques for Metabolite Isolation

The isolation and purification of metabolites from complex biological matrices is a critical prerequisite for their accurate analysis. Chromatographic techniques are central to this process, enabling the separation of D-Glucono-1,5-lactone and its related metabolites from other cellular components. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of the target analytes and the complexity of the sample matrix. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation of polar compounds like D-Glucono-1,5-lactone. cmes.org Various HPLC columns and mobile phases can be optimized to achieve the desired separation. For instance, a method for determining Glucono-δ-Lactone in a pharmaceutical product utilized a Thermo Hypersil Gold Aq column with an isocratic mobile phase of acetonitrile (B52724) and water. cmes.org This highlights the ability to tailor HPLC methods for specific analytical challenges.

In metabolic studies, where complex mixtures of metabolites are common, multi-dimensional liquid chromatography or derivatization-based gas chromatography (GC) followed by mass spectrometry (MS/MS) are often employed. otsuka.co.jpnih.gov These powerful techniques provide the necessary resolution to separate and identify individual components within intricate metabolic profiles. The stability of the 13C isotope in this compound ensures that the label remains intact throughout these extensive separation processes. otsuka.co.jp

The isolation of metabolites is often guided by bioactivity assays to pinpoint the active compounds in a crude extract. nih.gov This process involves initial solvent extraction and liquid-liquid partitioning, followed by a series of chromatographic steps such as column chromatography and preparative HPLC to purify the compounds of interest. nih.gov

Table 2: Chromatographic Conditions for the Analysis of Glucono-δ-Lactone

ParameterCondition
Stationary Phase Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile-water (9+1)
Flow Rate 0.5 mL·min-1
Column Temperature 30 ℃
Detection Charged Aerosol Detection (CAD)
Linearity Range 1.05-22.5 mg·L-1
Detection Limit 0.32 ng
Data from a study on the HPLC determination of Glucono-δ-Lactone. cmes.org

Investigation of D Glucono 1,5 Lactone 13c6 Metabolism in Biological Systems

Microbial Systems Biology and Flux Characterization

Microorganisms exhibit diverse strategies for the catabolism of carbohydrates, and D-Glucono-1,5-lactone and its downstream product, gluconate, are central to several of these pathways. The use of 13C-labeled substrates allows for the precise quantification of metabolic fluxes, providing a deeper understanding of microbial physiology and adaptation.

Bacterial Metabolism (e.g., Streptococcus pneumoniae, Bacillus megaterium, Ralstonia solanacearum, E. coli)

The metabolism of D-Glucono-1,5-lactone and gluconate varies significantly among different bacterial species, reflecting their adaptation to diverse ecological niches.

Streptococcus pneumoniae : This human pathogen relies on fermentative metabolism for energy. While it can metabolize a wide array of carbohydrates, its interaction with gluconate is linked to its central carbon metabolism. In S. pneumoniae, glucose-6-phosphate can be oxidized to 6-phospho-D-glucono-1,5-lactone, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP). Studies using 13C-labeled glucose have been instrumental in elucidating the carbon flow through glycolysis and the PPP in this organism. The metabolism of pneumococci is finely regulated by nutritional cues, impacting its virulence and survival in the host nih.gov.

Bacillus megaterium : This soil bacterium is known for its metabolic versatility. Isotope tracer studies have revealed that B. megaterium can catabolize glucose via a gluconate pathway, where glucose is oxidized to gluconate frontiersin.orgnih.gov. This gluconate is then phosphorylated to 6-phosphogluconate, which is further metabolized through the pentose phosphate pathway frontiersin.orgnih.govnih.gov. Notably, the Entner-Doudoroff (ED) pathway appears to be absent in B. megaterium frontiersin.orgnih.gov. Kinetic 13C-labeling experiments with [U-13C6]-glucose have shown significant isotopic enrichment in gluconate, confirming the activity of this pathway frontiersin.orgnih.gov.

Ralstonia solanacearum : A devastating plant pathogen, R. solanacearum thrives in the nutrient-limited xylem of host plants. Metabolomic studies have identified gluconate as one of the carbon sources it can utilize within the host ucdavis.edu. The bacterium's ability to metabolize various plant-derived compounds, including gluconate, is crucial for its virulence nih.govnih.gov. While the specific enzymes for D-Glucono-1,5-lactone hydrolysis have not been extensively characterized in this species, its ability to grow on gluconate suggests the presence of a functional catabolic pathway ucdavis.edunih.gov.

E. coli : In Escherichia coli, gluconate is primarily catabolized through the Entner-Doudoroff (ED) pathway nih.govasm.orgscispace.com. This pathway is inducible and allows for the efficient conversion of gluconate to pyruvate (B1213749) and glyceraldehyde-3-phosphate nih.govresearchgate.net. Studies using 14C-labeled gluconate have confirmed the role of the ED pathway in gluconate dissimilation in E. coli nih.govscispace.com.

Metabolic Pathways for Gluconate in Various Bacteria

BacteriumPrimary Metabolic Pathway for GluconateKey Features
Streptococcus pneumoniaePentose Phosphate Pathway (from 6-phosphogluconate)Integral to central carbon metabolism and virulence.
Bacillus megateriumGluconate Pathway followed by Pentose Phosphate PathwayLacks the Entner-Doudoroff pathway.
Ralstonia solanacearumUtilizes gluconate as a carbon source in planta.Important for virulence and adaptation to the host environment.
E. coliEntner-Doudoroff PathwayAn inducible pathway for efficient gluconate catabolism.

Yeast and Fungal Metabolic Networks (Saccharomyces cerevisiae, Aspergillus niger)

Yeasts and fungi play significant roles in various industrial fermentations and are model organisms for studying eukaryotic metabolism.

Saccharomyces cerevisiae : The budding yeast S. cerevisiae can utilize D-glucono-δ-lactone as a carbon source. This induces the synthesis of key enzymes in the oxidative pentose phosphate pathway, namely 6-phosphogluconate dehydrogenase and 6-phosphogluconolactonase, along with gluconokinase. This coordinated induction is essential for the yeast's growth on this substrate. Metabolic flux analysis in S. cerevisiae has been extensively performed using 13C-labeled glucose to understand the regulation of glycolysis and the pentose phosphate pathway under various conditions.

Aspergillus niger : This filamentous fungus is a workhorse in industrial biotechnology, known for its production of organic acids and enzymes. In A. niger, glucose can be oxidized by glucose oxidase to produce D-glucono-1,5-lactone, which is then hydrolyzed to gluconic acid, either spontaneously or by a lactonase wur.nl. Interestingly, research has also uncovered a non-phosphorylative pathway for gluconate degradation in A. niger. In this pathway, gluconate is dehydrated to 2-keto-3-deoxy-gluconate (KDG), which is then cleaved into glyceraldehyde and pyruvate nih.gov. This highlights the metabolic flexibility of this fungus. Genome-scale metabolic models of A. niger have been constructed to better understand its complex metabolic network nih.govmdpi.com.

D-Glucono-1,5-lactone and Gluconate Metabolism in Yeast and Fungi

OrganismMetabolic PathwayKey Enzymes and Products
Saccharomyces cerevisiaeOxidative Pentose Phosphate PathwayInduces 6-phosphogluconate dehydrogenase, 6-phosphogluconolactonase, and gluconokinase.
Aspergillus nigerOxidation of GlucoseGlucose oxidase produces D-glucono-1,5-lactone, which is hydrolyzed to gluconic acid.
Non-phosphorylative PathwayGluconate is converted to 2-keto-3-deoxy-gluconate, then to glyceraldehyde and pyruvate.

Plant Metabolism Studies using Isotope Tracers

The use of stable isotope tracers, such as D-Glucono-1,5-lactone-13C6, in plant biology offers a powerful approach to dissect complex metabolic networks. While specific studies employing 13C-labeled gluconolactone (B72293) in plants are not extensively documented in the available literature, the principles of isotope tracing are well-established. Such tracers could be instrumental in elucidating the dynamics of the pentose phosphate pathway, which is crucial for producing NADPH and precursors for the synthesis of nucleotides, aromatic amino acids, and other essential compounds. By tracking the incorporation of 13C from labeled gluconolactone into various metabolites, researchers could quantify fluxes through different branches of plant central carbon and secondary metabolism, providing insights into plant growth, development, and responses to environmental stress.

Mammalian Cell Culture and Isolated Tissue Models (non-human, non-clinical)

In mammalian systems, D-Glucono-1,5-lactone is an intermediate in the pentose phosphate pathway, a critical route for NADPH production and nucleotide biosynthesis. The use of this compound in non-human, non-clinical models can provide valuable data on fundamental metabolic processes.

Fundamental Carbohydrate Metabolism in Cell Lines

13C Metabolic Flux Analysis (13C-MFA) is a widely used technique to study cellular metabolism in vitro creative-proteomics.comnih.govfrontiersin.org. While many studies utilize 13C-labeled glucose or glutamine, the principles are directly applicable to tracers like this compound nih.govnih.gov. By introducing this labeled compound to cell cultures, scientists can trace the flow of the 13C atoms through the pentose phosphate pathway and into other interconnected metabolic routes, such as glycolysis and the TCA cycle. This allows for the quantification of metabolic fluxes and provides a detailed picture of how cells adjust their metabolism in response to various stimuli or genetic modifications. This approach is particularly useful for understanding the metabolic reprogramming that occurs in various physiological and pathological states.

Ex Vivo Organ Perfusion Models (e.g., Liver)

Ex vivo organ perfusion systems provide a powerful platform for studying organ-level metabolism in a controlled environment, bridging the gap between in vitro cell culture and in vivo studies nih.govfrontiersin.org. These models maintain the physiological function of an isolated organ, such as the liver, for an extended period. The introduction of this compound into the perfusion medium would enable the detailed investigation of hepatic carbohydrate metabolism. Researchers could track the fate of the labeled carbon atoms as they are processed by the liver, providing insights into pathways such as the pentose phosphate pathway, gluconeogenesis, and glycogen metabolism under various conditions. This can be particularly valuable for studying metabolic diseases and the effects of pharmacological agents on liver metabolism in a highly controlled and physiologically relevant setting.

Enzymatic Reaction Mechanism Elucidation and Kinetic Studies

Probing Enzyme Specificity and Kinetics with 13C-Labeled D-Glucono-1,5-lactone

The primary utility of D-Glucono-1,5-lactone-13C6 in studying enzyme kinetics and specificity lies in its function as a tracer. The ¹³C atoms act as a detectable label that allows for the unambiguous tracking of the molecule and its derivatives through complex biochemical pathways. nih.govbiorxiv.org This approach is particularly valuable in distinguishing between different metabolic routes and quantifying the flux through specific enzymatic steps. nih.gov

One significant application is in probing the pentose (B10789219) phosphate (B84403) pathway (PPP). Studies have utilized hyperpolarized δ-[1-¹³C]gluconolactone to monitor the flux through the oxidative portion of the PPP. nih.gov The appearance of hyperpolarized H¹³CO₃⁻ within seconds of introducing the labeled lactone to liver cells demonstrates its rapid uptake, phosphorylation, and subsequent metabolism through a series of enzyme-catalyzed steps, including the action of 6-phosphogluconolactonase and 6-phosphogluconate dehydrogenase. nih.gov This ability to dynamically monitor the conversion of the labeled substrate provides direct evidence of pathway activity and enzyme function in real-time. nih.gov

The use of ¹³C-labeled substrates enables precise measurement of reaction rates and enzyme kinetics. nih.gov By following the conversion of the labeled substrate to its product over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be determined with high accuracy. This allows for a detailed characterization of an enzyme's affinity for its substrate and its catalytic efficiency.

Table 1: Application of ¹³C-Labeled Gluconolactone (B72293) in Metabolic Pathway Analysis

Research Area Labeled Compound Used Key Finding Technique
Pentose Phosphate Pathway Flux Hyperpolarized δ-[1-¹³C]gluconolactone Demonstrated rapid uptake and entry into the oxidative PPP in hepatocytes. nih.gov ¹³C NMR Spectroscopy
Cell Membrane Glycan Synthesis ¹³C-labeled glucose Enabled direct observation of glucose allocation into cell membrane glycans. nih.govbiorxiv.org Mass Spectrometry Metabolomics
Central Carbon Metabolism [U-¹³C]-glucose Allowed for quantification of cerebral glucose metabolism via stable isotope resolved metabolomics. researchgate.net Stable Isotope Resolved Metabolomics (SIRM)

Investigating Isotope Effects to Delineate Reaction Mechanisms

The substitution of ¹²C with the heavier ¹³C isotope in D-Glucono-1,5-lactone can lead to a change in the rate of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The KIE is a powerful tool for investigating reaction mechanisms, particularly the rate-determining step. princeton.edu The underlying principle is that the vibrational frequency of a chemical bond is dependent on the mass of the atoms involved; a bond to a heavier isotope like ¹³C has a lower zero-point vibrational energy than a bond to ¹²C. princeton.edu

If the bond involving the isotopically labeled carbon is broken or significantly altered during the slowest step of the reaction, a primary KIE will be observed, meaning the reaction will proceed more slowly with the ¹³C-labeled substrate compared to the unlabeled one. princeton.edu Conversely, if the labeled position is not directly involved in the rate-limiting bond-breaking or bond-forming event, a smaller or negligible secondary KIE may be observed. princeton.edu

By measuring the reaction rates of an enzyme with both unlabeled D-Glucono-1,5-lactone and this compound, researchers can deduce whether the C-O bond of the lactone ring, or another bond involving the carbon skeleton, is cleaved in the rate-determining step of the enzymatic reaction. For instance, in the hydrolysis of the lactone by gluconolactonase, a significant KIE would provide strong evidence that the cleavage of the ester bond is the rate-limiting event in the catalytic cycle. The magnitude of the KIE can provide further details about the nature of the transition state. princeton.edu

Role of Gluconolactonase and Glucose-1-Dehydrogenase in Glucono-1,5-lactone Metabolism

Two key enzymes are central to the metabolism of D-Glucono-1,5-lactone: Glucose-1-Dehydrogenase, which is involved in its formation, and Gluconolactonase, which is responsible for its hydrolysis.

Glucose-1-Dehydrogenase (EC 1.1.1.47) catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone. wikipedia.orgcreative-enzymes.com This reaction is the first step in several metabolic pathways and uses either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as an electron acceptor. wikipedia.org The enzyme belongs to the family of oxidoreductases and its systematic name is β-D-glucose:NAD(P)⁺ 1-oxidoreductase. wikipedia.org In some organisms, this enzyme shows broad substrate specificity and can oxidize other aldose sugars. uniprot.org

The reaction is as follows: β-D-glucose + NAD(P)⁺ ⇌ D-glucono-1,5-lactone + NAD(P)H + H⁺ wikipedia.org

Gluconolactonase (EC 3.1.1.17) is a hydrolase that specifically catalyzes the hydrolysis of the ester bond in D-glucono-1,5-lactone to form the linear molecule D-gluconate. wikipedia.org This reaction is crucial in the pentose phosphate pathway, ensuring that the lactone, which can be unstable, is efficiently converted to 6-phospho-D-gluconate after its formation. reactome.orgnih.gov The systematic name for this enzyme is D-glucono-1,5-lactone lactonohydrolase. wikipedia.org The determination of its crystal structure has revealed insights into its substrate specificity and catalytic mechanism, which involves the coordination of calcium ions that are possibly involved in the hydrolysis. nih.gov

The reaction is as follows: D-glucono-1,5-lactone + H₂O ⇌ D-gluconate wikipedia.org

Table 2: Properties of Key Enzymes in D-Glucono-1,5-lactone Metabolism

Enzyme EC Number Function Substrates Products Metabolic Pathway
Glucose-1-Dehydrogenase 1.1.1.47 Oxidation β-D-glucose, NAD⁺, NADP⁺ wikipedia.org D-glucono-1,5-lactone, NADH, NADPH, H⁺ wikipedia.org Pentose Phosphate Pathway, etc.
Gluconolactonase 3.1.1.17 Hydrolysis D-glucono-1,5-lactone, H₂O wikipedia.org D-gluconate wikipedia.org Pentose Phosphate Pathway, Ascorbate and Aldarate Metabolism wikipedia.org

Emerging Research Frontiers and Methodological Innovations

Development of Advanced Computational Tools for Metabolic Network Reconstruction

The analysis of data from ¹³C-MFA experiments involving tracers like D-Glucono-1,5-lactone-13C6 is heavily reliant on sophisticated computational tools. lgcstandards.com These tools are essential for reconstructing genome-scale metabolic networks (GEMs), simulating isotopic labeling patterns, and estimating metabolic fluxes. nih.govcortecnet.com The development of these computational platforms is a key area of innovation, aimed at making flux analysis more accessible, accurate, and comprehensive. sonar.chethz.ch

The process of metabolic network reconstruction involves assembling all known biochemical reactions for a target organism based on its genomic and biochemical information. nih.gov This is a complex task that has been accelerated by the development of semi-automated software toolboxes. omicronbio.com

Key computational tools and platforms in this area include:

RAVEN Toolbox: A versatile tool for the reconstruction, curation, and simulation of genome-scale metabolic models. RAVEN 2.0 introduced enhancements such as the ability to reconstruct models based on the MetaCyc pathway database, improving the speed and accuracy of model generation. omicronbio.com

KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc: These databases are extensive repositories of information on genes, enzymes, reactions, and pathways. sonar.ch They serve as foundational resources for computational tools that automatically or semi-automatically reconstruct metabolic networks from an organism's genome sequence. sonar.chomicronbio.com

Model SEED: An online resource that provides automatically generated draft metabolic models for a wide range of organisms, which can then be downloaded and manually curated. sonar.ch

Once a metabolic network is reconstructed, it is converted into a mathematical model that can be used for flux analysis. cortecnet.com This involves solving a system of equations that describe the flow of metabolites through the network, constrained by experimental measurements of isotope labeling patterns. lgcstandards.com The development of user-friendly software with visual workflows is helping to lower the barrier to entry for researchers who are not specialists in computational modeling, thereby broadening the application of ¹³C-MFA. lgcstandards.com

Tool/PlatformPrimary FunctionKey Features
RAVEN Toolbox Genome-scale metabolic model (GEM) reconstruction and simulation. omicronbio.comSupports reconstruction from KEGG and MetaCyc databases; compatible with the COBRA Toolbox. omicronbio.com
KEGG PATHWAY Database resource for metabolic pathways and gene functions. sonar.chProvides reference pathways for a large number of organisms; data can be exported for model building. sonar.ch
MetaCyc Database of experimentally elucidated metabolic pathways and enzymes. sonar.chContains curated information on reactions, enzymes, and pathways from a wide range of organisms. sonar.chomicronbio.com
FiatFlux Software for calculating metabolic flux ratios and absolute fluxes from ¹³C experiments. cortecnet.comPreconfigured for experiments with [1-¹³C] and [U-¹³C]glucose; designed to be intuitive for non-specialists. cortecnet.com

Novel Applications of this compound in Systems Biotechnology

Systems biotechnology aims to design and engineer microorganisms for the efficient production of valuable chemicals, fuels, and pharmaceuticals. ¹³C-MFA is a cornerstone of this field, providing the quantitative data needed to guide rational metabolic engineering strategies. sonar.ch this compound, as a tracer that enters central carbon metabolism via gluconate, is particularly valuable for probing specific pathways critical to biotechnological production.

One of the key applications is in the detailed characterization and optimization of microbial production strains. By feeding cells this compound, researchers can precisely quantify the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff (ED) pathway. These pathways are crucial as they are the primary sources of NADPH, the reducing power essential for many biosynthetic reactions that produce valuable compounds.

Novel applications leveraging this capability include:

Identifying Metabolic Bottlenecks: In the production of compounds that require a high input of NADPH, such as certain biofuels or antibiotics, a limited flux through the PPP can be a major bottleneck. ¹³C-MFA with this compound can pinpoint this limitation, guiding engineers to upregulate specific enzymes in the PPP to enhance the supply of NADPH and increase product yield.

Validating Gene Function and Engineering Strategies: When a gene is manipulated to redirect metabolic flux, ¹³C-MFA serves as a critical tool to verify the intended outcome. fishersci.ca For instance, if a gene is knocked out to block a competing pathway, tracing with this compound can confirm that flux has been successfully rerouted through the desired production pathway.

Improving Bioprocess Development: Understanding how metabolic fluxes shift in response to different fermentation conditions (e.g., changes in substrate, oxygen levels, or pH) is crucial for optimizing bioprocesses. This compound can be used to map these metabolic responses, enabling the development of more robust and efficient industrial-scale production processes.

The use of this compound and other isotopic tracers is moving beyond academic research and becoming an integral part of the industrial biotechnology pipeline for strain and process development, accelerating the transition to a bio-based economy.

Q & A

Basic: How is D-Glucono-1,5-lactone-13C6 synthesized and characterized for isotopic purity?

Answer:
Synthesis involves oxidation of uniformly labeled D-Glucose-13C6 (≥99 atom % 13C) to gluconic acid-13C6, followed by lactonization under controlled acidic conditions. Isotopic purity is verified using 13C-NMR to confirm the absence of unlabeled species and ensure ≥99% 13C incorporation. FT-IR analysis (e.g., carbonyl stretching at ~1750 cm⁻¹) and polarimetry ([α]25/D +52.0°) validate structural integrity .

Advanced: What methodological considerations are critical when studying metal ion coordination with this compound?

Answer:
Use 13C-NMR to track ligand-metal binding dynamics, focusing on chemical shift changes in carboxyl and hydroxyl carbons. FT-IR can identify metal coordination modes (e.g., monodentate vs. bidentate). Control pH to prevent lactone hydrolysis during experiments, as spontaneous conversion to gluconic acid-13C6 alters ligand availability. Compare results with unlabeled analogs to isolate isotopic effects on binding constants .

Basic: What analytical techniques are recommended to assess the stability of this compound in aqueous solutions?

Answer:
Employ reversed-phase HPLC with refractive index detection to quantify hydrolysis to gluconic acid-13C6. Kinetic studies should monitor pH (4–7) and temperature (25–37°C) effects, using first-order rate constants to calculate half-lives. Differential scanning calorimetry (DSC) can assess thermal stability in solid-state storage .

Advanced: How can contradictions in isotopic tracer studies involving this compound metabolic incorporation be resolved?

Answer:
Use LC-HRMS to map 13C distribution in downstream metabolites (e.g., gluconate, Krebs cycle intermediates). Address discrepancies by normalizing data to hydrolysis rates (measured via 13C-NMR) and enzymatic activity variations (e.g., lactonase vs. non-enzymatic hydrolysis). Pulse-chase experiments with labeled/unlabeled mixtures clarify direct vs. indirect metabolic pathways .

Basic: What are the best practices for handling and storing this compound to minimize degradation?

Answer:
Store lyophilized powder at –20°C in desiccated, amber vials under argon. For aqueous solutions, use buffers below pH 5.5 and conduct experiments within 4 hours. Regularly validate purity via 13C-NMR or MALDI-TOF MS, especially after long-term storage .

Advanced: How does 13C labeling affect kinetic parameter measurements in glucose dehydrogenase (GDH) assays?

Answer:
Compare Michaelis-Menten parameters (Km, Vmax) between labeled and unlabeled substrates using spectrophotometric assays (e.g., NAD+ reduction at 340 nm). Isotopic effects may reduce Vmax by 5–10% due to altered transition-state dynamics. Validate with competitive inhibition assays using mixed substrates to confirm enzyme specificity .

Basic: What isotopic tracing applications are enabled by this compound in microbial systems?

Answer:
Use minimal media containing this compound to trace gluconate assimilation in recombinant protein-producing bacteria (e.g., E. coli). 13C-NMR or GC-MS quantifies isotopic enrichment in biomass (e.g., amino acids) and excreted metabolites, optimizing carbon flux models .

Advanced: What experimental designs mitigate confounding effects from spontaneous hydrolysis in cell-based studies?

Answer:
Pre-hydrolyze a portion of the lactone to gluconic acid-13C6 and compare metabolic outcomes with intact lactone treatments. Use time-course sampling to differentiate early-phase lactone-specific effects from late-phase gluconate-driven pathways. Silencing lactonase genes (e.g., GntK) in model organisms isolates enzymatic vs. non-enzymatic hydrolysis contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.